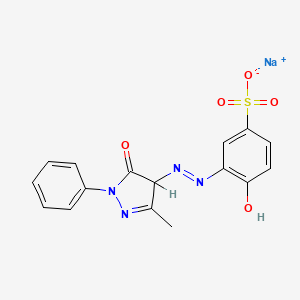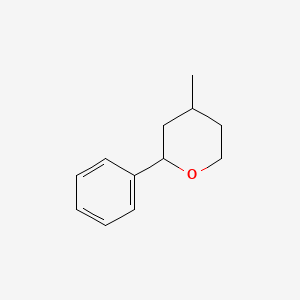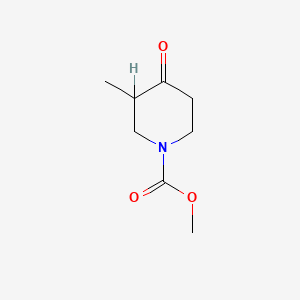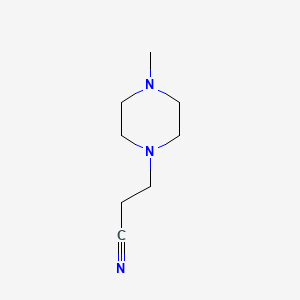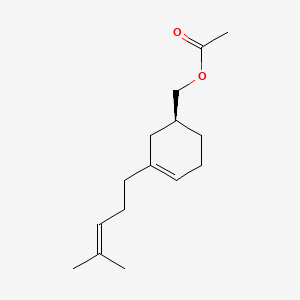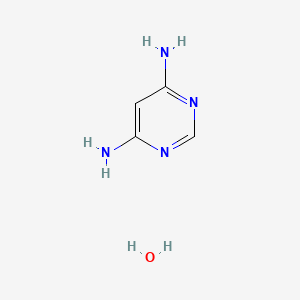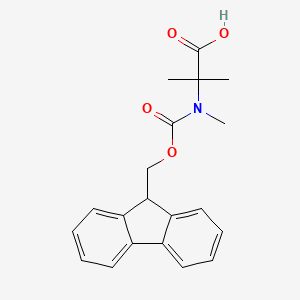
Fmoc-N-Me-Aib-OH
描述
Fmoc-N-Me-Aib-OH, also known as 4-Fluoro-N-methyl-α-methylbenzyl isocyanate, is a versatile reagent used in organic synthesis. It is a colorless liquid that is soluble in organic solvents and is used in the synthesis of a variety of compounds, including those used in drug discovery and development.
科学研究应用
肽合成
Fmoc-N-Me-Aib-OH 广泛用于肽合成 . 它用作氨基酸之间酰胺键形成的偶联试剂 . 这是肽形成的关键步骤,肽是具有广泛研究和药物开发应用的化合物 .
肽的N-甲基化
通过对肽序列中一个或多个氨基酸进行N-甲基化,可以增强肽在体内的生物利用度和半衰期 . This compound 用于此过程,以获得受保护的甲基化氨基酸,随后将其掺入合成肽序列中 .
简便合成方法开发
已经开发出一种用于 this compound 的固相合成方法,该方法使用 2-氯三苯甲基氯化物 (2-CTC) 树脂作为羧酸策略的暂时保护基团 . 该方法已在两种氨基酸上进行了测试:Fmoc-Thr (tBu)-OH 和 Fmoc-βAla-OH,得到了所需的氨基酸 Fmoc-N-Me-Thr (tBu)-OH 和 Fmoc-N-Me-βAla-OH,产率和纯度都很高 .
研究受体-配体相互作用
This compound 用于使用编码氨基酸扫描研究受体-配体相互作用 . 这项技术使研究人员能够了解不同的氨基酸如何与受体相互作用,这对于药物开发至关重要 .
增强肽的生物利用度
使用 this compound 等化合物对氨基酸进行 N-甲基化可以增强肽的生物利用度 . 这是因为 N-甲基化可以增加肽的亲脂性,从而改善其在体内的吸收和分布 .
提高肽的稳定性
由 this compound 促进的肽的 N-甲基化还可以提高肽的稳定性 . 这是因为 N-甲基化可以降低肽对酶降解的敏感性,从而延长其在体内的半衰期 .
作用机制
Target of Action
Fmoc-N-Me-Aib-OH, also known as N-Fmoc-α-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine , is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .
Mode of Action
The mode of action of this compound involves the protection of the amino group in amino acids during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection is crucial as it prevents the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins . By protecting the amino group during synthesis, this compound allows for the precise assembly of amino acids into complex peptide structures .
Pharmacokinetics
It is known that the compound is solid at room temperature and is typically stored at 2-8°c .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amino group during synthesis, the compound ensures that the amino acids can be assembled in the correct order without unwanted reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is typically used in controlled laboratory environments where these factors can be precisely regulated . This ensures the stability of the compound and the efficacy of the peptide synthesis process .
生化分析
Biochemical Properties
Fmoc-N-Me-Aib-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis due to its stability and reactivity. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is involved in reactions catalyzed by enzymes such as N, N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of peptide bonds . The interactions between this compound and these enzymes are essential for the successful synthesis of peptides.
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of peptide synthesis. This compound influences cell function by participating in the synthesis of peptides that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can modulate signaling pathways by acting as ligands for receptors or by inhibiting specific enzymes . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the importance of this compound in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides hydrophobic and aromatic interactions that facilitate the binding of the compound to target molecules . Additionally, the methylamino group of this compound can participate in hydrogen bonding and electrostatic interactions, further stabilizing the binding complex. These interactions are crucial for the compound’s role in enzyme inhibition or activation, as well as in modulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions (2-8°C), but its stability can be affected by prolonged exposure to light and moisture . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to synthesize bioactive peptides.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At higher doses, there can be toxic or adverse effects, including potential disruptions in cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as DCC and DMAP, which are involved in the activation and coupling of amino acids during peptide bond formation . These interactions are essential for the efficient synthesis of peptides and can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments . Additionally, binding proteins can help localize and accumulate this compound in specific regions of the cell, enhancing its effectiveness in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs . These localization signals are crucial for the compound’s activity and function, ensuring that it is present in the right cellular context for effective peptide synthesis.
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399913 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400779-65-9 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


